molecular formula C14H14N2O4 B12080876 Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate CAS No. 633321-18-3

Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate

Katalognummer: B12080876
CAS-Nummer: 633321-18-3
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: YUQMITIXPDRLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester is an organic compound with the molecular formula C13H12N2O4. It is a derivative of benzoic acid and pyrimidine, characterized by the presence of methoxy groups on the pyrimidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester typically involves the esterification of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:

    Activation of the carboxylic acid group: The carboxylic acid group of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is activated using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Esterification: The activated carboxylic acid reacts with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: The parent compound without the methyl ester group.

    Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yl)benzoate: A similar compound with additional pyrimidine rings.

Uniqueness

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy-substituted pyrimidine ring and benzoic acid ester moiety make it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

633321-18-3

Molekularformel

C14H14N2O4

Molekulargewicht

274.27 g/mol

IUPAC-Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate

InChI

InChI=1S/C14H14N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h4-8H,1-3H3

InChI-Schlüssel

YUQMITIXPDRLPF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.